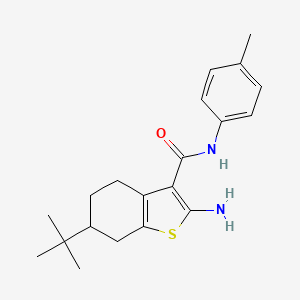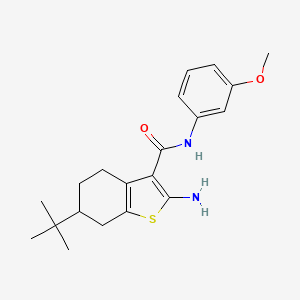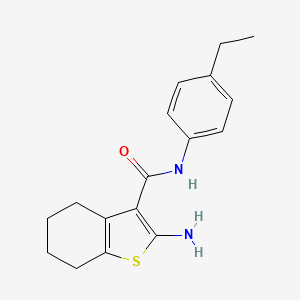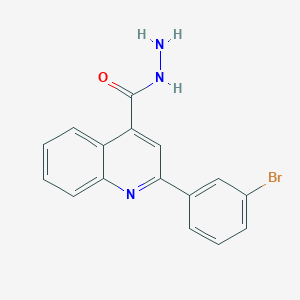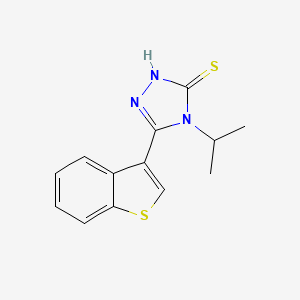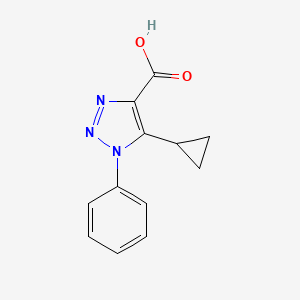
3'-Bromo-3-(3-chlorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-3-(3-chlorophenyl)propiophenone is a chemical compound with the molecular formula C15H12BrClO . It is used in various scientific research applications due to its unique properties.
Synthesis Analysis
The synthesis of 3’-Bromo-3-(3-chlorophenyl)propiophenone can be achieved through several steps. One method involves the use of phenylacetone and chlorine gas Cl2 as raw materials, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent. These undergo the processes of chloridization, low-temperature hydrolysis, water-washing and stratification, reduced pressure distillation, and rectification to obtain 3’-chlorophenylacetone .Molecular Structure Analysis
The molecular structure of 3’-Bromo-3-(3-chlorophenyl)propiophenone is represented by the linear formula C15H12BrClO . The molecular weight of this compound is 323.61 .Chemical Reactions Analysis
3’-Bromo-3-(3-chlorophenyl)propiophenone can be used in the synthesis of various compounds. For instance, it has been used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid .Physical And Chemical Properties Analysis
3’-Bromo-3-(3-chlorophenyl)propiophenone has a density of 1.429g/cm3 . It has a boiling point of 432.6ºC at 760 mmHg . The compound is not soluble in water .Applications De Recherche Scientifique
Synthesis of Phthalocyanines
3’-Bromo-3-(3-chlorophenyl)propiophenone: is utilized in the synthesis of phthalocyanines , which are compounds with a wide range of applications in dyes, pigments, and organic semiconductors. The bromo and chloro substituents on the phenyl rings can influence the electronic properties of the phthalocyanines, making them suitable for use in photovoltaic cells and as sensors for detecting various substances .
Safety And Hazards
Orientations Futures
As a chemical compound used in various scientific research applications, 3’-Bromo-3-(3-chlorophenyl)propiophenone has potential for further exploration in the field of organic synthesis and chemical production processes . Its unique properties make it suitable for diverse experiments, contributing to advancements in multiple fields.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVVMBDCAMYNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644424 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(3-chlorophenyl)propiophenone | |
CAS RN |
898762-53-3 |
Source


|
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

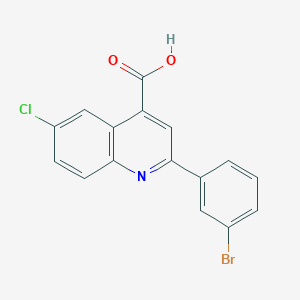
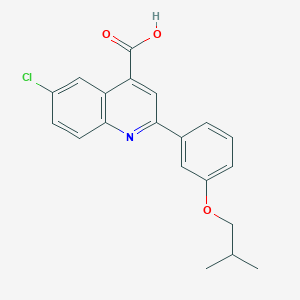
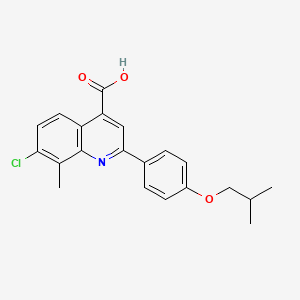
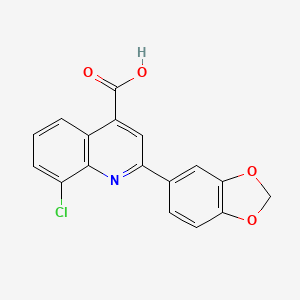
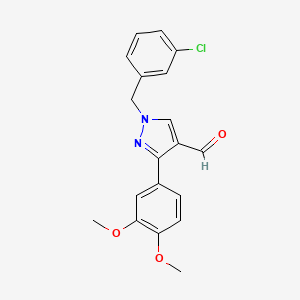
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
